Stable poly(fullerene oxide) thin films derived from hexanitro[60]fullerene

Journal of Materials Chemistry Pub Date: 2002-12-03 DOI: 10.1039/B209567J

Abstract

A new approach for the fabrication of poly(fullerene oxide) thin films that are stable up to 800 K and above by thermal treatment of hexanitro[60]fullerene is described. The reaction proceeds via the rearrangement of fullerenic nitro moieties and cleavage of the –O–NO bond in the nitrito groups; spectroscopic and mass spectrometric evidence for the oligomeric structure is presented.

Graphical abstract: Stable poly(fullerene oxide) thin films derived from hexanitro[60]fullerene
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